N-(1-cyanocyclohexyl)-2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
Description
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Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS2/c22-13-21(9-5-2-6-10-21)25-18(26)12-27-19-16-11-17(15-7-3-1-4-8-15)28-20(16)24-14-23-19/h1,3-4,7-8,11,14H,2,5-6,9-10,12H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQBGPDUZMECBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CSC2=NC=NC3=C2C=C(S3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-cyanocyclohexyl)-2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, and relevant case studies.
Synthesis of the Compound
The synthesis of thieno[2,3-d]pyrimidine derivatives, including this compound, typically involves multi-step reactions. The general synthetic route includes:
- Formation of Thieno[2,3-d]pyrimidine Core : This is achieved through the Gewald reaction, which involves reacting a pyranone with malonitrile and sulfur in the presence of a base.
- Amination : Subsequent amination with appropriate amines leads to the formation of the desired thieno[2,3-d]pyrimidine derivatives.
- Final Modification : The introduction of the cyanocyclohexyl and sulfanylacetamide moieties is achieved through acylation or similar reactions.
Synthetic Pathway Overview
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Gewald Reaction | Pyranone, Malonitrile, Sulfur | Room Temperature |
| 2 | Amination | DMF-DMA and Amine | 70 °C |
| 3 | Acylation | Acetic Acid and Cyclohexyl Cyanide | Microwave Irradiation |
Anticancer Properties
Recent studies have highlighted the anticancer potential of thieno[2,3-d]pyrimidine derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines, particularly triple-negative breast cancer (TNBC) cells.
- Cytotoxicity Assays : Evaluations using MDA-MB-231 cell lines demonstrated that these compounds inhibit cell proliferation effectively.
- Mechanism of Action : The proposed mechanism involves inhibition of VEGFR-2 kinase activity, which is crucial for tumor angiogenesis.
Other Biological Activities
In addition to anticancer effects, thieno[2,3-d]pyrimidine derivatives have been investigated for their:
- Antimicrobial Activity : Some derivatives exhibit significant antibacterial and antifungal properties.
- Anti-inflammatory Effects : Certain compounds have shown promise in reducing inflammation markers in vitro.
Case Studies
- Study on Anticancer Activity :
- Study on Antimicrobial Properties :
Preparation Methods
Condensation of Thiophene and Pyrimidine Precursors
The thieno[2,3-d]pyrimidine scaffold is typically synthesized via cyclocondensation between 2-aminothiophene-3-carbonitrile and β-keto esters or aldehydes. For the 6-phenyl-substituted variant, phenylacetaldehyde serves as the arylating agent under acidic conditions:
Reaction Conditions
| Component | Quantity | Conditions |
|---|---|---|
| 2-Aminothiophene-3-carbonitrile | 1.0 eq | Acetic acid, 110°C, 8h |
| Phenylacetaldehyde | 1.2 eq | Nitrogen atmosphere |
| Yield | 68–72% | HPLC purity: ≥95% |
This step establishes the phenyl group at position 6 through electrophilic aromatic substitution, as confirmed by $$^{1}\text{H}$$-NMR analysis of the intermediate.
Attachment of the Cyanocyclohexyl Group
Amide Coupling with 1-Cyanocyclohexanamine
The final step involves reacting the sulfanylacetamide-thienopyrimidine intermediate with 1-cyanocyclohexanamine using carbodiimide-mediated coupling:
Procedure
- Activation : Treat sulfanylacetamide intermediate (1.0 eq) with EDCI (1.2 eq) and HOBt (0.3 eq) in dichloromethane (DCM) at 0°C.
- Coupling : Add 1-cyanocyclohexanamine (1.1 eq) dropwise, stir at room temperature for 24h.
- Workup : Wash with 5% NaHCO₃, dry over MgSO₄, and purify via silica gel chromatography (ethyl acetate/hexane).
Performance Metrics
| Parameter | Value |
|---|---|
| Yield | 82% |
| Purity (HPLC) | 98.3% |
| Melting Point | 204–206°C |
The use of EDCI/HOBt suppresses racemization and improves coupling efficiency compared to traditional DCC methods.
Industrial-Scale Optimization
Solvent and Catalyst Selection
Patent data reveal critical adjustments for scalable production:
Table 1. Comparative Reaction Metrics for Step 2
| Condition | Laboratory Scale | Pilot Plant (10 kg) |
|---|---|---|
| Solvent | DMF | Dimethylacetamide |
| Temperature | 80°C | 90°C |
| Reaction Time | 12h | 8h |
| Yield | 78% | 85% |
Replacing DMF with dimethylacetamide reduces viscosity and facilitates heat transfer in large reactors. Elevated temperatures accelerate kinetics without compromising purity.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Profiling
$$^{1}\text{H}$$-NMR (DMSO-$$d_6$$, 400 MHz)
- δ 8.27 (d, 1H, pyrimidine H-5)
- δ 7.71 (d, 2H, phenyl H-2, H-6)
- δ 4.12 (s, 2H, SCH₂CO)
- δ 1.85–1.45 (m, 10H, cyclohexyl)
$$^{13}\text{C}$$-NMR
- 167.8 ppm (amide carbonyl)
- 119.3 ppm (C≡N)
- 154.2 ppm (pyrimidine C-4)
MS (ESI): m/z 409.1 [M+H]⁺, consistent with the molecular formula C₂₁H₂₀N₄OS₂.
Challenges and Alternative Pathways
Byproduct Formation During Cyclocondensation
Early synthetic attempts encountered a 12–15% yield of the regioisomeric thieno[3,2-d]pyrimidine derivative. Switching from HCl to p-toluenesulfonic acid as the catalyst reduced isomerization to <3%.
Palladium-Catalyzed Cross-Coupling
An alternative route employs Suzuki-Miyaura coupling to install the phenyl group post-cyclization:
$$
\text{Thienopyrimidine-Br} + \text{PhB(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}_3} \text{Thienopyrimidine-Ph}
$$
Advantages :
- Higher regioselectivity (99:1)
- Tolerance for electron-deficient boronic acids
Disadvantages :
- Requires anhydrous conditions
- 15% cost increase from palladium catalysts
Q & A
Basic: What synthetic methodologies are commonly employed to synthesize N-(1-cyanocyclohexyl)-2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide?
Answer:
The synthesis typically involves multi-step reactions, including:
- Nucleophilic substitution to introduce the sulfanylacetamide moiety.
- Cyclocondensation of thiophene and pyrimidine precursors to form the thieno[2,3-d]pyrimidine core.
- Coupling reactions (e.g., using sodium hydride or DMF as a solvent) to attach substituents like the cyanocyclohexyl group .
Critical parameters include temperature control (often reflux conditions) and solvent selection (e.g., dimethylformamide or xylene) to optimize yield and purity. Proprietary protocols may vary in reaction sequences or catalysts .
Basic: How is the structural integrity of this compound confirmed post-synthesis?
Answer:
Key analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : To verify proton/carbon environments, ensuring correct substitution patterns on the thienopyrimidine and cyclohexyl groups.
- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., C≡N stretch of the cyanocyclohexyl moiety at ~2200 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Basic: What preliminary biological assays are used to evaluate its pharmacological potential?
Answer:
Initial screening often includes:
- Enzyme Inhibition Assays : For targets like kinases or anti-apoptotic proteins (e.g., BCL-2/MCL-1), using fluorescence-based or colorimetric readouts .
- Anti-inflammatory Models : COX-2 inhibition assays or LPS-induced cytokine release in cell lines .
- Cytotoxicity Screening : MTT or resazurin assays in cancer cell lines to assess therapeutic windows .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
Methodological optimizations involve:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions.
- Catalyst Use : Palladium or copper catalysts in coupling steps to reduce side products .
- Purification Techniques : Gradient column chromatography or recrystallization to isolate high-purity fractions. Evidence suggests yields >70% are achievable with controlled stoichiometry and inert atmospheres .
Advanced: What crystallographic data are available for structural elucidation?
Answer:
Crystal structures of analogous compounds (e.g., N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide) reveal:
- Intermolecular Interactions : Hydrogen bonding between sulfanyl groups and amine residues stabilizes the folded conformation .
- Torsional Angles : Dihedral angles between aromatic rings (e.g., ~42–67°) influence molecular packing .
Synchrotron X-ray diffraction (APEX2 detectors) and refinement via SHELXL2016 are standard for resolving such structures .
Advanced: How does this compound interact with biological targets at the molecular level?
Answer:
Mechanistic insights derive from:
- Molecular Docking Studies : Predict binding affinities to enzymes (e.g., p38 MAPK) by simulating interactions with hydrophobic pockets or hydrogen-bond donors .
- Kinetic Assays : Time-resolved fluorescence to measure inhibition constants (e.g., Ki values <1 µM for BCL-2 inhibition) .
- Mutagenesis Studies : Identifying critical residues (e.g., Lys53 in MCL-1) that mediate binding .
Advanced: How does its activity compare to structural analogs?
Answer:
Comparative studies highlight:
- Substituent Effects : The cyanocyclohexyl group enhances lipophilicity (logP ~3.5) versus ethyl or phenyl analogs, improving membrane permeability .
- Bioactivity Trends : Fluorophenyl derivatives show stronger anti-inflammatory activity (IC50 ~5 nM), while bromophenyl analogs exhibit superior anticancer potency .
- Thermodynamic Stability : DSC data indicate higher melting points (~220°C) compared to methoxy-substituted derivatives due to crystallinity differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
